molecular formula C21H25N5O2S B15099255 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylpheny l)acetamide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylpheny l)acetamide

Cat. No.: B15099255
M. Wt: 411.5 g/mol
InChI Key: SSWDSBAQNQHQBZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-based acetamide class, characterized by a sulfur-linked triazole core and a substituted aromatic acetamide moiety. Key structural features include:

  • Triazole ring: Functionalized with an amino group at position 4 and a 4-ethoxyphenyl group at position 3.
  • Thioether linkage: Connects the triazole to the acetamide backbone.
  • Acetamide group: Substituted with a 2,4,6-trimethylphenyl (mesityl) group, enhancing steric bulk and lipophilicity.

Potential applications include anti-inflammatory or anti-exudative activity, inferred from structurally related compounds in the evidence .

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C21H25N5O2S/c1-5-28-17-8-6-16(7-9-17)20-24-25-21(26(20)22)29-12-18(27)23-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12,22H2,1-4H3,(H,23,27)

InChI Key

SSWDSBAQNQHQBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with acetic anhydride to form the triazole ring. The final step involves the acylation of the triazole with 2,4,6-trimethylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The exact mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide is not well-documented. triazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s activity and properties are influenced by substituents on the triazole ring and acetamide group. Below is a comparative analysis with key analogs:

Compound Name/ID Triazole Substituents Acetamide Substituent Key Functional Groups Reference
Target Compound 4-amino, 5-(4-ethoxyphenyl) 2,4,6-trimethylphenyl Thioether, Ethoxy
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Naphthalen-1-yloxy methyl 4-chlorophenyl Chloro, Naphthyloxy
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-(furan-2-yl) Variable (e.g., phenyl) Furan, Sulfanyl
N-(2-Bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl), 5-(4-chlorophenyl) 2-bromo-4,6-difluorophenyl Halogen-rich

Key Observations :

  • Lipophilicity : The mesityl group in the target compound increases hydrophobicity compared to chlorophenyl (6m) or furan-containing analogs .
  • Electron-Donating Groups : The 4-ethoxyphenyl group may enhance metabolic stability relative to halogenated derivatives (e.g., ’s bromo/chloro analogs) .

Inferences for Target Compound :

  • The mesityl group’s steric bulk may improve target binding affinity compared to smaller substituents (e.g., furan).
  • Ethoxy groups often enhance bioavailability compared to halogens or methoxy groups .

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